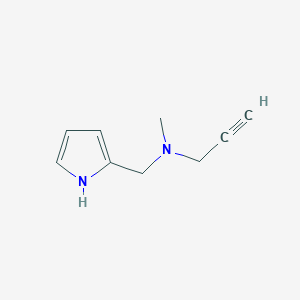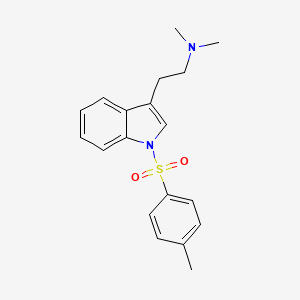![molecular formula C37H58N2O2 B10851431 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol](/img/structure/B10851431.png)
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes multiple azepane rings and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol typically involves multi-step organic synthesis techniques. The process begins with the preparation of the azepane rings, which are synthesized through cyclization reactions involving appropriate precursors. The phenolic group is introduced through electrophilic aromatic substitution reactions. Key steps include:
Cyclization: Formation of azepane rings using cyclization of appropriate linear precursors under acidic or basic conditions.
Substitution: Introduction of ethyl groups via alkylation reactions.
Phenolic Group Introduction: Electrophilic aromatic substitution to attach the hydroxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for cyclization and substitution steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: Reduction of the azepane rings can lead to the formation of secondary amines.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically employed.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced azepane derivatives.
Substitution: Various alkylated or functionalized derivatives.
Scientific Research Applications
3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and functional groups.
Materials Science: Application in the synthesis of novel polymers and materials with specific properties.
Industrial Chemistry: Use as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, while the azepane rings provide structural rigidity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-methoxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
- 3-[3-Ethyl-1-[9-[3-ethyl-3-(3-chlorophenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C37H58N2O2 |
|---|---|
Molecular Weight |
562.9 g/mol |
IUPAC Name |
3-[3-ethyl-1-[9-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]nonyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C37H58N2O2/c1-3-36(32-18-16-20-34(40)28-32)22-10-14-26-38(30-36)24-12-8-6-5-7-9-13-25-39-27-15-11-23-37(4-2,31-39)33-19-17-21-35(41)29-33/h16-21,28-29,40-41H,3-15,22-27,30-31H2,1-2H3 |
InChI Key |
ZZKZUUMHRSWLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCCCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]undecanamide](/img/structure/B10851407.png)
![N-[4-(3-pyridylethynyl)-2-thiazolyl]acetamide](/img/structure/B10851410.png)
![N-[4-(1H-benzoimidazol-2-yl)-benzoyl]-guanidine](/img/structure/B10851414.png)
![3-[3-Ethyl-1-[8-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]octyl]azepan-3-yl]phenol](/img/structure/B10851416.png)
![N-[4-(3-amino-1H-indazol-4-yl)phenyl]benzamide](/img/structure/B10851424.png)
![N-[4-(4-Phenyl-piperazin-1-yl)-butyl]-benzamide](/img/structure/B10851429.png)
![N-[5-(2-Nitro-phenyl)-furan-2-carbonyl]-guanidine](/img/structure/B10851441.png)
